ETHYL 4-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
Ethyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a nitro group and a piperazine moiety, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 4-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling with Piperazine: The final step involves coupling the nitro-substituted pyrazole with piperazine under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines.
Scientific Research Applications
Ethyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The piperazine moiety may also contribute to its binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The presence of the piperazine moiety in ETHYL 4-[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE distinguishes it from other pyrazole derivatives, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
ethyl 4-[3-(5-methyl-4-nitropyrazol-1-yl)propanoyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O5/c1-3-24-14(21)17-8-6-16(7-9-17)13(20)4-5-18-11(2)12(10-15-18)19(22)23/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTHFSASVHPZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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